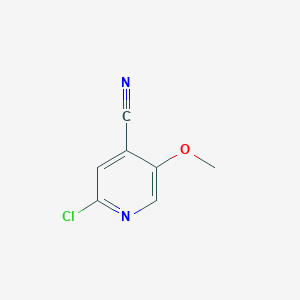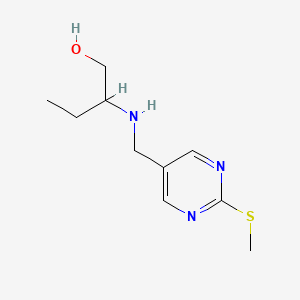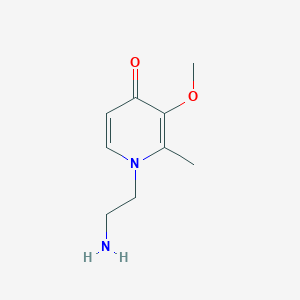
2-Chloro-5-methoxyisonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methoxyisonicotinonitrile is an organic compound with the molecular formula C7H5ClN2O It is a derivative of isonicotinonitrile, where the chlorine atom is substituted at the second position and the methoxy group at the fifth position of the aromatic ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Chlor-5-Methoxyisonicotinonitril beinhaltet typischerweise die Chlorierung von 5-Methoxyisonicotinonitril. Ein gängiges Verfahren beinhaltet die Verwendung von Phosphoroxychlorid (POCl3) als Chlorierungsmittel. Die Reaktion wird durchgeführt, indem N-Oxo-Nicotinoylamin in einem organischen Lösungsmittel gelöst und POCl3 tropfenweise zugegeben wird, während die Temperatur bei 25 ± 5 °C gehalten wird. Das Gemisch wird dann auf 95 °C erhitzt und mehrere Stunden gerührt, um die Reaktion abzuschließen .
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-Chlor-5-Methoxyisonicotinonitril folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Reaktionsgemisch wird typischerweise einer Destillation und Rekristallisation unterzogen, um das gewünschte Produkt zu isolieren.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Chlor-5-Methoxyisonicotinonitril unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Oxidation und Reduktion: Die Verbindung kann je nach den verwendeten Reagenzien und Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriummethoxid oder Kaliumcarbonat in einem organischen Lösungsmittel können Substitutionsreaktionen erleichtern.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate von 2-Chlor-5-Methoxyisonicotinonitril, wie 2-Amino-5-Methoxyisonicotinonitril und 2-Thio-5-Methoxyisonicotinonitril.
Wissenschaftliche Forschungsanwendungen
2-Chlor-5-Methoxyisonicotinonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als pharmazeutischer Wirkstoff zu untersuchen.
Industrie: Es wird zur Herstellung von Farbstoffen, Agrochemikalien und anderen Industriechemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Chlor-5-Methoxyisonicotinonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren biologischen Wirkungen führt. Beispielsweise kann es auf nikotinerge Acetylcholinrezeptoren oder andere Proteinziele wirken und so die normalen Zellfunktionen stören .
Wirkmechanismus
The mechanism of action of 2-Chloro-5-methoxyisonicotinonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on nicotinic acetylcholine receptors or other protein targets, disrupting normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Chlor-5-Nitrophenol
- 2-Chlor-5-Methylisonicotinonitril
- 2-Chlor-5-Nitrobenzonitril
Einzigartigkeit
2-Chlor-5-Methoxyisonicotinonitril ist aufgrund des Vorhandenseins von sowohl Chlor- als auch Methoxygruppen am aromatischen Ring einzigartig, was ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es eine unterschiedliche Reaktivität und biologische Aktivität aufweisen, was es für bestimmte Anwendungen wertvoll macht .
Eigenschaften
Molekularformel |
C7H5ClN2O |
|---|---|
Molekulargewicht |
168.58 g/mol |
IUPAC-Name |
2-chloro-5-methoxypyridine-4-carbonitrile |
InChI |
InChI=1S/C7H5ClN2O/c1-11-6-4-10-7(8)2-5(6)3-9/h2,4H,1H3 |
InChI-Schlüssel |
KWGBYWHLQBRPLW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C(C=C1C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-[3,3'-bipyridine]-5-carbonitrile](/img/structure/B11808215.png)


![1-(Butylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11808236.png)





![2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11808278.png)


![3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11808293.png)

